4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H23N3O5S2 and its molecular weight is 545.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Screening
The compound has been explored in the context of synthesizing bioactive molecules, particularly in the field of medicinal chemistry. For instance, Patel et al. (2009) focused on synthesizing various substituted derivatives, including fluoro-substituted benzothiazoles, and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Yılmaz et al. (2015) synthesized derivatives of indapamide, a molecule structurally related to the compound , to evaluate their proapoptotic activity in cancer cell lines (Yılmaz et al., 2015).
Anticancer and Antiproliferative Activities
Several studies have demonstrated the potential of related compounds in anticancer and antiproliferative applications. Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing potent cytotoxic activity against cancer cell lines (Ravichandiran et al., 2019). Additionally, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, revealing their antiproliferative and antimicrobial properties, as well as their potential in cancer therapy (Gür et al., 2020).
Chemical Synthesis and Characterization
The compound and its derivatives have been the subject of various chemical synthesis and characterization studies. Toda, Sakagami, and Sano (1999) reported on the synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, highlighting their methodological advancements (Toda, Sakagami, & Sano, 1999). Liu et al. (2016) synthesized heterocyclic derivatives via a visible-light-promoted reaction, demonstrating innovative approaches in organic chemistry (Liu, Cong, Liu, & Sun, 2016).
Novel Therapeutic Applications
Research indicates potential novel therapeutic applications for derivatives of this compound. Abou-Seri, Taha, Mohamed, and Abdelkader (2019) synthesized quinazoline-sulfonylurea conjugates, evaluating their hypoglycemic effects in diabetic models, thus suggesting a new avenue for diabetes treatment (Abou-Seri, Taha, Mohamed, & Abdelkader, 2019).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-35-24-8-4-7-20-15-25(36-26(20)24)23-17-37-28(29-23)30-27(32)19-9-11-22(12-10-19)38(33,34)31-14-13-18-5-2-3-6-21(18)16-31/h2-12,15,17H,13-14,16H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOYBPJAINXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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